Methyl 4-amino-3-(benzyloxy)benzoate
Overview
Description
Methyl 4-amino-3-(benzyloxy)benzoate is an organic compound with the molecular formula C15H15NO3. It is a derivative of benzoic acid and features both an amino group and a benzyloxy group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
The compound’s benzyloxy and amino functional groups suggest it may be involved in reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
Its molecular weight (25729 g/mol) suggests it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 4-amino-3-(benzyloxy)benzoate. For instance, the compound should be stored in a refrigerator to maintain its stability . Additionally, exposure to dust and aerosols should be avoided, and the compound should be handled in a well-ventilated place .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-amino-3-(benzyloxy)benzoate can be synthesized through several methods. One common synthetic route involves the reduction of methyl 3-(benzyloxy)-4-nitrobenzoate using tin(II) chloride (SnCl2) in an ethyl acetate/methanol mixture at 55°C overnight . This reduction converts the nitro group to an amino group, yielding this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-(benzyloxy)benzoate undergoes various chemical reactions, including:
Reduction: The nitro precursor can be reduced to form the amino compound.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Oxidation: The benzyloxy group can be oxidized under certain conditions.
Common Reagents and Conditions
Reduction: Tin(II) chloride (SnCl2) in ethyl acetate/methanol.
Substitution: Various nucleophiles can be used depending on the desired product.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: this compound.
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the benzyloxy group.
Scientific Research Applications
Methyl 4-amino-3-(benzyloxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-amino-3-hydroxybenzoate: Similar structure but with a hydroxy group instead of a benzyloxy group.
Methyl 4-aminobenzoate: Lacks the benzyloxy group, making it less complex.
Uniqueness
Methyl 4-amino-3-(benzyloxy)benzoate is unique due to the presence of both an amino group and a benzyloxy group on the benzene ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
methyl 4-amino-3-phenylmethoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-18-15(17)12-7-8-13(16)14(9-12)19-10-11-5-3-2-4-6-11/h2-9H,10,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHWXUWIXVXUDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648563 | |
Record name | Methyl 4-amino-3-(benzyloxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60648563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
475215-88-4 | |
Record name | Methyl 4-amino-3-(benzyloxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60648563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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